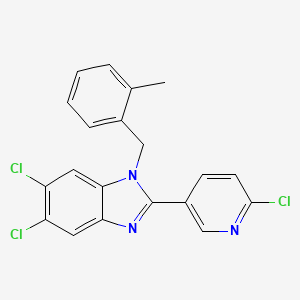

5,6-dichloro-2-(6-chloro-3-pyridinyl)-1-(2-methylbenzyl)-1H-1,3-benzimidazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,6-Dichloro-2-(6-chloro-3-pyridinyl)-1-(2-methylbenzyl)-1H-1,3-benzimidazole, also known as DCPMB, is a heterocyclic compound that has been gaining interest in the scientific community due to its potential applications in various fields. DCPMB is a potent inhibitor of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation, and has been studied for its potential use in the treatment of various inflammatory conditions. Additionally, DCPMB has been investigated for its potential use in the development of new drugs, as well as its possible role in the regulation of gene expression.

Scientific Research Applications

Antibacterial and Antifungal Activity

A study on novel benzothiazole pyrimidine derivatives, which shares a structural resemblance with the chemical of interest, demonstrated excellent in vitro antibacterial and antifungal activities, surpassing standard drugs. This indicates potential applications of structurally similar compounds in the development of new antimicrobial agents (Maddila et al., 2016).

Catalytic Activity in Chemical Reactions

Research on benzimidazolium salts and their palladium N-heterocyclic carbene complexes has shown significant catalytic activity in carbon–carbon bond-forming reactions. These findings highlight the role of benzimidazole derivatives in facilitating efficient routes for asymmetric biaryl compounds formation, suggesting their importance in organic synthesis and potential industrial applications (Akkoç et al., 2016).

Ferroelectric and Antiferroelectric Properties

A study on benzimidazoles, including 2-methylbenzimidazole, demonstrated above-room-temperature ferroelectricity and antiferroelectricity. These properties make them suitable for lead- and rare-metal-free ferroelectric devices, offering a sustainable alternative in electronics and material sciences (Horiuchi et al., 2012).

Corrosion Inhibition

Benzimidazole derivatives have been investigated for their inhibitory action against the corrosion of iron in hydrochloric acid solutions. Their ability to adsorb on the iron surface and suppress corrosion processes showcases their potential as corrosion inhibitors in various industrial applications (Khaled, 2003).

Antitumor Activity

The synthesis and evaluation of benzimidazole derivatives for antitumor activity revealed that certain compounds possess significant activity against cancer cell lines. This suggests their potential in the development of new anticancer therapies (El-Ahwany & el-azim, 2018).

Antiviral Activity

Substituted benzimidazoles, including 5,6-dichloro derivatives, have been studied for their effects on the growth of viruses and nucleic acid metabolism of host cells. Their antiviral effects indicate potential applications in developing treatments for viral infections (Bucknall, 1967).

properties

IUPAC Name |

5,6-dichloro-2-(6-chloropyridin-3-yl)-1-[(2-methylphenyl)methyl]benzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14Cl3N3/c1-12-4-2-3-5-14(12)11-26-18-9-16(22)15(21)8-17(18)25-20(26)13-6-7-19(23)24-10-13/h2-10H,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVTXUKOHZVNHOF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CN2C3=CC(=C(C=C3N=C2C4=CN=C(C=C4)Cl)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14Cl3N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 3-[(4-bromophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2681407.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2681410.png)

![3,4,5-triethoxy-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzamide](/img/structure/B2681413.png)

![N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-2-(1H-pyrazol-1-yl)acetamide](/img/structure/B2681416.png)

![Bicyclo[2.2.2]octan-1-amine hydrochloride](/img/structure/B2681419.png)

![4-(3,4-dimethoxyphenyl)-6-(4-methoxybenzyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2681427.png)